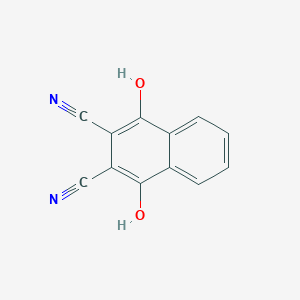

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBQXTABLSZHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299110 | |

| Record name | 1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-79-7 | |

| Record name | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1018-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dihydroxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The document details its cytotoxic effects on various cancer cell lines, delves into its mechanism of action involving the induction of apoptosis, and provides relevant experimental protocols.

Chemical Structure and Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) groups at positions 1 and 4, and two nitrile (-CN) groups at positions 2 and 3.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆N₂O₂ | [2] |

| Molecular Weight | 210.19 g/mol | |

| CAS Number | 1018-79-7 | |

| Appearance | Powder, crystals, or chunks | |

| Melting Point | >300 °C | |

| SMILES | N#CC1=C(C#N)C(O)=C2C=CC=CC2=C1O | [2] |

| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N |

Synthesis

The reactivity of the hydroxyl groups of this compound is demonstrated by the synthesis of its derivatives, such as 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, through alkylation.[4]

Experimental Workflow: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile from this compound

Caption: Generalized workflow for the synthesis of a dialkoxy derivative.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity

The compound's efficacy is highlighted by its half-maximal inhibitory concentration (IC₅₀) values, which indicate its potency in inhibiting cancer cell growth.

Table 2: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 10 - 50 |

| HepG2 | Liver Cancer | Data suggests high sensitivity |

| PC-3 | Prostate Cancer | 5 - 25 |

| DU-145 | Prostate Cancer | 5 - 25 |

| Caco-2 | Colorectal Cancer | As low as 0.6 |

| HT-29 | Colorectal Cancer | Varying sensitivity |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is initiated through the intrinsic (mitochondrial) pathway.

Key Events in the Apoptotic Pathway:

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing.

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increase in the Bax/Bcl-2 ratio.

-

Mitochondrial Disruption: This shift in protein balance disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by the compound.

While not directly confirmed for this compound, related dihydroxy-naphthalene derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5] Further investigation is warranted to determine if this pathway is also a target.

Signaling Pathway: PI3K/AKT/mTOR

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing the compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound is a promising molecule in the field of drug discovery, particularly for oncology. Its potent cytotoxic effects against a variety of cancer cell lines, mediated through the induction of apoptosis, underscore its therapeutic potential. While further research is required to fully elucidate its synthesis, complete its physicochemical characterization, and explore its full range of biological activities, the existing data strongly supports its continued investigation as a lead compound for the development of novel anticancer agents. Future studies should focus on optimizing its synthesis, conducting in-depth mechanistic studies, and evaluating its efficacy and safety in preclinical in vivo models.

References

An In-depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

CAS Number: 1018-79-7

This technical guide provides a comprehensive overview of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, a naphthalene derivative with significant potential in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and biological activities.

Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) groups.[1] Its unique structure, combining both electron-donating hydroxyl groups and electron-withdrawing nitrile groups, imparts distinct electronic properties that are of great interest in materials science and medicinal chemistry.[1]

| Property | Value | Reference |

| CAS Number | 1018-79-7 | [2][3] |

| Molecular Formula | C₁₂H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 210.19 g/mol | [2][3] |

| Appearance | Brown crystal to powder | [3] |

| Melting Point | >300 °C | [5] |

| Synonyms | This compound, 2,3-dicyano-1,4-dihydroxynaphthalene, 2,3-dicyanonaphthalene-1,4-diol | [3] |

| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N | [4] |

| SMILES String | Oc1c(C#N)c(C#N)c(O)c2ccccc12 |

Synthesis

A plausible synthetic route for this compound can be inferred from common organic synthesis reactions. A potential workflow for derivatization through alkylation is described below.

Caption: A general workflow for the alkylation of this compound.

Applications

The distinct chemical structure of this compound makes it a versatile compound with applications in several fields.[1]

-

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonic devices.[1] The presence of both electron-donating and electron-withdrawing groups can be exploited in the design of novel organic semiconductors.

-

Pharmaceuticals: This compound serves as a potential intermediate in the synthesis of more complex, biologically active molecules.[1] Its derivatives are being investigated for various therapeutic applications.

-

Dyes and Pigments: The chromophoric nature of the naphthalene ring suggests its potential use in the synthesis of novel dyes and pigments.[1]

Biological Activity

Preliminary studies have indicated that this compound and its derivatives possess notable biological activities.

-

Antioxidant Properties: Similar to other phenolic compounds, it is suggested to have antioxidant activity, which could be beneficial in combating oxidative stress-related conditions.[1]

-

Antimicrobial Activity: Derivatives of this compound have shown potential antimicrobial properties, warranting further investigation in the development of new antimicrobial agents.[1]

-

Anticancer Activity: The compound has demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[1] It appears to activate both intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway involves the disruption of mitochondrial function and the release of cytochrome c.[1] Studies have shown its efficacy against hepatocellular carcinoma cell lines, such as HepG2.[1]

References

Spectroscopic and Analytical Characterization of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on predicted spectroscopic features based on the analysis of its constituent functional groups and related chemical structures. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this class of molecule, alongside a logical workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic Protons (H-5, H-8) |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic Protons (H-6, H-7) |

Note: The exact chemical shifts of the aromatic protons are dependent on the electronic environment and may vary. The hydroxyl proton signal is expected to be broad and its chemical shift can be highly dependent on concentration and residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C -OH (C-1, C-4) |

| ~128 - 132 | Aromatic C H (C-5, C-8) |

| ~125 - 128 | Aromatic C H (C-6, C-7) |

| ~120 - 125 | Aromatic Quaternary C (C-4a, C-8a) |

| ~115 - 120 | C ≡N |

| ~100 - 105 | Aromatic Quaternary C (C-2, C-3) |

Note: The chemical shifts are estimates. The carbons bearing the electron-withdrawing nitrile groups (C-2 and C-3) are expected to be shifted upfield relative to the hydroxyl-substituted carbons.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3200 | Strong, Broad | O-H | Stretching |

| 3100 - 3000 | Medium | Ar C-H | Stretching |

| 2230 - 2210 | Strong, Sharp | C≡N | Stretching |

| 1600 - 1450 | Medium to Strong | Ar C=C | Stretching |

| 1300 - 1200 | Strong | C-O | Stretching |

| 900 - 675 | Medium to Strong | Ar C-H | Out-of-plane Bending |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The nitrile stretch is a key characteristic peak.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Volumetric flasks and pipettes

-

Internal standard (e.g., Tetramethylsilane - TMS, optional as solvent peak can be used as a reference)

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (D1) to 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press

-

Solid sample of this compound

-

Spatula

-

Mortar and pestle (for KBr pellet method)

-

Spectroscopic grade KBr powder (for KBr pellet method)

Procedure using ATR-FTIR (preferred for solids):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Procedure for KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described above.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Characterization.

An In-Depth Technical Guide to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. It includes a summary of its quantitative data, potential synthetic routes, and detailed insights into its anticancer and antioxidant activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) groups.[1] These functional groups contribute to its unique electronic properties and biological activities.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆N₂O₂ | |

| Molecular Weight | 210.19 g/mol | |

| CAS Number | 1018-79-7 | |

| Appearance | Powder, crystals, or chunks | |

| Melting Point | >300 °C | |

| Solubility | No data available | |

| SMILES | Oc1c(C#N)c(C#N)c(O)c2ccccc12 | |

| InChI | 1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H |

Synthesis and Characterization

Plausible Synthetic Pathway

A potential synthesis could start from 1,4-naphthoquinone, which would first be reduced to 1,4-dihydroxynaphthalene. Subsequent cyanation at the 2 and 3 positions would yield the final product. The Diels-Alder reaction is another efficient method for synthesizing 1,4-naphthoquinone derivatives.[2]

Caption: Plausible synthetic route to this compound.

Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Note: Specific spectral data for this compound is not available in the cited literature. The provided information is based on general characterization methods for organic compounds.

Biological Activity and Mechanisms of Action

This compound has demonstrated significant potential as a bioactive molecule, particularly in the areas of cancer chemotherapy and as an antioxidant.

Anticancer Activity

This compound exhibits selective cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and hepatocellular carcinoma (HepG2).[1] The IC₅₀ values are reported to be in the range of 10-50 μM for MCF-7 cells.[1] The primary mechanism of its anticancer activity is the induction of apoptosis.[1]

The compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways.[1]

-

Intrinsic Pathway: It induces mitochondrial dysfunction, leading to the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1] This process is regulated by the Bcl-2 family of proteins, with the compound causing a shift in the Bcl-2/Bax ratio that favors apoptosis.[1]

-

Extrinsic Pathway and Caspase Activation: The released cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).[3][4] This caspase cascade leads to the cleavage of cellular substrates and ultimately, cell death.[1][3]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and leading to their apoptotic demise.[1]

References

Synthesis of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile from 2,3-dicyanohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile from 2,3-dicyanohydroquinone. The described methodology involves a three-step process: the oxidation of the hydroquinone starting material, a Diels-Alder cycloaddition, and a subsequent aromatization to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2,3-dicyanohydroquinone is achieved through a robust three-step sequence. The overall transformation is outlined below:

Caption: Overall synthetic pathway from 2,3-dicyanohydroquinone.

Experimental Protocols

Step 1: Oxidation of 2,3-Dicyanohydroquinone to 2,3-Dicyano-1,4-benzoquinone

The initial step involves the oxidation of the starting material, 2,3-dicyanohydroquinone, to the corresponding highly reactive dienophile, 2,3-dicyano-1,4-benzoquinone. This can be effectively achieved using a mild oxidizing agent such as manganese dioxide (MnO₂).

Materials:

-

2,3-Dicyanohydroquinone

-

Activated Manganese Dioxide (MnO₂)

-

Nitromethane (CH₃NO₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of 2,3-dicyanohydroquinone (1.0 eq) in nitromethane, add activated manganese dioxide (5.0 eq).

-

Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dicyano-1,4-benzoquinone as a solid.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,3-Dicyanohydroquinone | C₈H₄N₂O₂ | 160.13 | Off-white solid |

| 2,3-Dicyano-1,4-benzoquinone | C₈H₂N₂O₂ | 158.11 | Yellow solid |

Step 2: Diels-Alder Cycloaddition

The synthesized 2,3-dicyano-1,4-benzoquinone is then subjected to a Diels-Alder reaction with 1,3-butadiene. Due to the gaseous nature of 1,3-butadiene, it is conveniently generated in situ from the thermal decomposition of 3-sulfolene.

Materials:

-

2,3-Dicyano-1,4-benzoquinone

-

3-Sulfolene

-

Xylene

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, combine 2,3-dicyano-1,4-benzoquinone (1.0 eq) and 3-sulfolene (1.5 eq) in xylene.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for several hours, monitoring the reaction progress by TLC. The thermal decomposition of 3-sulfolene will release 1,3-butadiene, which will then react with the quinone.

-

After the reaction is complete, cool the mixture to room temperature.

-

The Diels-Alder adduct, 1,4,4a,8a-tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile, may precipitate from the solution upon cooling. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile | C₁₂H₈N₂O₂ | 212.21 |

Step 3: Aromatization to this compound

The final step is the aromatization of the Diels-Alder adduct to furnish the desired this compound. This can be accomplished through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by treatment with alumina at elevated temperatures.

Materials:

-

1,4,4a,8a-Tetrahydro-5,8-dioxonaphthalene-6,7-dicarbonitrile

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Benzene or Toluene

-

Reflux condenser

-

Heating mantle

Procedure (Using DDQ):

-

Dissolve the Diels-Alder adduct (1.0 eq) in benzene or toluene in a round-bottom flask.

-

Add DDQ (1.1 eq) to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and the resulting hydroquinone byproduct of DDQ will precipitate.

-

Filter the mixture and wash the collected solid with cold solvent.

-

The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₂H₆N₂O₂ | 210.19 | >300 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for the synthesis.

Conclusion

The synthesis of this compound from 2,3-dicyanohydroquinone is a multi-step process that can be reliably performed in a laboratory setting. The key steps of oxidation, Diels-Alder cycloaddition, and aromatization are well-established transformations in organic chemistry. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound for further investigation in various scientific and drug development applications. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

Molecular weight of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

An In-depth Technical Guide on 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

This technical guide provides a comprehensive overview of this compound, a naphthalene derivative with significant potential in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and biological activities.

Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene core substituted with two hydroxyl (-OH) and two nitrile (-CN) functional groups.[1] These groups contribute to its unique electronic properties and reactivity. Its key quantitative data are summarized below for clear reference.

| Property | Value | Reference |

| Molecular Weight | 210.19 g/mol | [2] |

| Molecular Formula | C₁₂H₆N₂O₂ | [3] |

| CAS Number | 1018-79-7 | [3] |

| Melting Point | >300 °C | |

| Appearance | Powder, crystals, or chunks | |

| Topological Polar Surface Area | 88 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| SMILES | N#CC1=C(C#N)C(O)=C2C=CC=CC2=C1O | [3] |

| InChI Key | JJBQXTABLSZHGC-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines a representative experimental protocol involving this compound as a starting material for the synthesis of a derivative, based on established organic chemistry techniques.

Protocol: Synthesis of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

This protocol describes the alkylation of this compound to form 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, a modification that can enhance solubility for applications in organic electronics.[4]

1. Reaction Setup:

-

Dissolve this compound in a suitable solvent, such as dimethylformamide (DMF), in a reaction flask.

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.[4]

2. Alkylation:

-

Introduce an excess amount of 1-bromobutane to the reaction mixture.[4]

3. Reaction Conditions:

-

Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

Heat the mixture to a temperature between 60-80 °C.

-

Stir the reaction for several hours, monitoring its completion using thin-layer chromatography (TLC).[4]

4. Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water.

-

Extract the desired product using an organic solvent like ethyl acetate.[4]

5. Purification:

-

Wash the collected organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting crude product via column chromatography on silica gel to isolate pure 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile.[4]

6. Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Biological Activity and Signaling Pathways

Preliminary research indicates that this compound possesses notable biological activities, particularly in the context of oncology. Its primary mechanism of anticancer action is reported to be the induction of apoptosis, or programmed cell death.[1]

Anticancer and Apoptotic Induction:

The compound is suggested to activate both the intrinsic and extrinsic apoptotic pathways.[1] The intrinsic pathway, which is initiated by cellular stress, is of particular interest. It is proposed that this compound disrupts mitochondrial function by affecting the electron transport chain.[1] This disruption leads to mitochondrial membrane permeabilization, a critical event that results in the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytoplasmic cytochrome c then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.

This targeted mechanism allows for the controlled elimination of cancer cells while potentially sparing normal, healthy tissues.[1] Studies have noted its efficacy in hepatocellular carcinoma cell lines (e.g., HepG2) and have suggested that its activity in breast cancer cells may be linked to estrogen receptor pathways.[1]

References

Bioactivity of Dihydroxynaphthalene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydroxynaphthalene (DHN), a class of bicyclic aromatic organic compounds, has emerged as a significant scaffold in medicinal chemistry and drug discovery. The ten structural isomers of DHN, distinguished by the position of their two hydroxyl groups on the naphthalene ring, exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the bioactivity of dihydroxynaphthalene isomers, with a focus on their antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and elucidates the known signaling pathways involved in their mechanisms of action.

Overview of Dihydroxynaphthalene Isomers

The ten isomers of dihydroxynaphthalene serve as a versatile platform for the development of novel therapeutic agents. Their biological activities are intricately linked to the specific arrangement of the hydroxyl groups, which influences their electronic properties, reactivity, and ability to interact with biological targets.

Figure 1: Dihydroxynaphthalene Isomers and Bioactivities.

Antioxidant Activity

The antioxidant properties of dihydroxynaphthalene isomers are among their most studied bioactivities. The position of the hydroxyl groups significantly influences their ability to scavenge free radicals and reduce oxidative stress.[1] Generally, isomers with hydroxyl groups on the same ring and in ortho or para positions, as well as those with peri-hydroxyl groups, exhibit enhanced antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant activities of several dihydroxynaphthalene isomers have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[1] A comparative study has shown that isomers with an α-substitution pattern (hydroxyl group at position 1 or 4) generally exhibit higher antioxidant power than those with a β-substitution pattern (hydroxyl group at position 2 or 3).[2]

| Isomer | Assay | Result |

| 1,8-Dihydroxynaphthalene | DPPH | High radical scavenging activity[1] |

| FRAP | High reducing power[1] | |

| 1,6-Dihydroxynaphthalene | DPPH | Moderate radical scavenging activity[1] |

| FRAP | Moderate reducing power[1] | |

| 2,6-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity[1] |

| FRAP | Lower reducing power[1] | |

| 2,7-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity[1] |

| FRAP | Lower reducing power[1] | |

| 1,3-Dihydroxynaphthalene | - | Significant antioxidant activity noted[3] |

| 1,4-Dihydroxynaphthalene | - | Antioxidant properties have been studied |

Note: "High," "Moderate," and "Lower" are relative terms based on the comparative studies cited. Specific IC50 values for a comprehensive range of isomers are not consistently available in the literature.

Anti-inflammatory Activity

Certain dihydroxynaphthalene isomers and their derivatives have demonstrated anti-inflammatory properties. This activity is often attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators. For instance, 1,3-Dihydroxynaphthalene has shown promise in modulating inflammatory pathways.[3]

Quantitative Anti-inflammatory Activity Data

Quantitative data on the anti-inflammatory activity of core dihydroxynaphthalene isomers is limited. However, studies on related dihydroxyflavone derivatives suggest that the positioning of hydroxyl groups is critical for cyclooxygenase (COX) enzyme inhibition, a key mechanism in inflammation.

| Compound Class | Assay | Result |

| Dihydroxyflavone Derivatives | Carrageenan-induced paw edema | Dose-dependent inhibition |

| Dihydroxyflavone Derivatives | In-vitro COX-1 and COX-2 inhibition | Concentration-dependent inhibition |

Anticancer Activity

The cytotoxic effects of dihydroxynaphthalene derivatives against various cancer cell lines have been reported, with mechanisms often involving the induction of apoptosis.[1]

Quantitative Anticancer Activity Data

The majority of available quantitative data on anticancer activity pertains to derivatives of dihydroxynaphthalene, rather than the core isomers themselves.

| Compound | Cell Line | IC50 (µM) |

| Dihydroxy-naphthalene-1,4-dione derivative | HL-60 (Leukemia) | 8.09 |

| 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene | HCT-116 (Colon Cancer) | 15.20[4] |

Note: The data presented is for dihydroxynaphthalene derivatives and highlights the potential of the core scaffold in cancer therapy.

Enzyme Inhibition

The ability of dihydroxynaphthalene isomers and their derivatives to inhibit various enzymes is an area of growing interest. For example, 1,3-Dihydroxynaphthalene and its derivatives have been investigated for their potential to inhibit HIV infection in vitro.[3]

Quantitative Enzyme Inhibition Data

Specific IC50 values for the enzyme inhibitory activity of a wide range of core dihydroxynaphthalene isomers are not well-documented in publicly available literature.

| Compound Class | Target Enzyme | Result |

| Dihydroxyflavones | Cyclooxygenase (COX) | Varying degrees of inhibition based on hydroxyl positioning |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of dihydroxynaphthalene bioactivity.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.[1]

Figure 2: DPPH Radical Scavenging Assay Workflow.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the dihydroxynaphthalene isomer in a suitable solvent.

-

Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[1]

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

Reaction: Add the test compound to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Measurement: Measure the absorbance of the colored product at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the dihydroxynaphthalene isomer for a specified duration.

-

MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]

Signaling Pathways

While the precise signaling pathways modulated by the core dihydroxynaphthalene isomers are still under investigation, studies on their derivatives have provided valuable insights into their potential mechanisms of action.

PI3K/Akt/mTOR Pathway (Derivatives)

Derivatives of dihydroxy-naphthalene-1,4-dione have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Figure 3: PI3K/Akt/mTOR Pathway Inhibition (Derivatives).

Extrinsic Apoptosis and ER Stress Pathways (Derivatives)

A 2-phenylnaphthalene derivative, 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene, has been found to induce apoptosis in colon cancer cells through the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway.[4] This involves the upregulation of death receptors like Fas and markers of ER stress.[4]

Figure 4: Apoptosis Induction via Extrinsic and ER Stress Pathways (Derivative).

Conclusion

Dihydroxynaphthalene isomers represent a promising class of compounds with a diverse range of biological activities. Their antioxidant, anti-inflammatory, and potential anticancer properties warrant further investigation. While a significant body of research exists, particularly on their antioxidant capabilities, there is a clear need for more comprehensive quantitative studies on the bioactivities of the core isomers. Elucidating the specific signaling pathways modulated by each isomer will be crucial for the rational design and development of novel dihydroxynaphthalene-based therapeutics. This technical guide serves as a foundational resource for researchers in this exciting field, highlighting both the current knowledge and the areas ripe for future exploration.

References

Technical Guide: Physicochemical Properties and Experimental Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, with a focus on the melting point, of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. It includes detailed experimental protocols relevant to its synthesis, purification, and characterization, as well as a potential application workflow in organic electronics.

Physicochemical Properties

This compound is a polycyclic aromatic compound with hydroxyl and nitrile functional groups. Its properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | >300 °C (lit.) | |

| Molecular Formula | C₁₂H₆N₂O₂ | [1] |

| Molecular Weight | 210.19 g/mol | |

| CAS Number | 1018-79-7 | [1] |

| Appearance | Powder, crystals, or chunks | |

| Assay | 97% |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

2.1. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of dihydroxynaphthalenes. One common approach involves the reduction of the corresponding naphthoquinone.

Materials:

-

1,4-Naphthoquinone

-

Sodium dithionite

-

Appropriate solvent (e.g., aqueous ethanol)

-

Cyanating agent (e.g., sodium cyanide) in the presence of a suitable catalyst.

Procedure:

-

Reduction of 1,4-Naphthoquinone: Dissolve 1,4-naphthoquinone in a suitable solvent system, such as aqueous ethanol.

-

Slowly add a reducing agent, for instance, sodium dithionite, to the solution while stirring.[2]

-

Monitor the reaction until the characteristic color of the quinone disappears, indicating the formation of 1,4-dihydroxynaphthalene.

-

Cyanation: To the solution containing 1,4-dihydroxynaphthalene, introduce a cyanating agent. This step would likely require specific catalytic conditions to achieve substitution at the 2 and 3 positions.

-

Control the reaction temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

2.2. Purification by Recrystallization

To obtain a high-purity sample for accurate melting point determination, the crude product should be purified.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., propan-2-ol, dioxane-water mixture)[3]

-

Standard laboratory glassware for recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

2.3. Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., capillary melting point apparatus)

-

Capillary tubes

-

Purified this compound

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Pack a small amount of the dried, purified crystals into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow. Given the reported melting point of >300 °C, a high-temperature apparatus is necessary.

Application Workflow: Organic Thin-Film Transistor (OTFT) Fabrication

Derivatives of 1,4-dihydroxynaphthalene, such as 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, are explored for their potential use as organic semiconductors in electronic devices like Organic Thin-Film Transistors (OTFTs). The following workflow illustrates the fabrication of a bottom-gate, top-contact OTFT, a common architecture for solution-processed organic semiconductors.[4]

This workflow outlines the key stages in fabricating an OTFT device, starting from substrate preparation, followed by the deposition of the organic semiconductor, the deposition of the source and drain electrodes, and finally, the electrical characterization of the completed device.[4]

References

Theoretical Frontiers in Dihydroxynaphthalene Research: A Technical Guide for Drug Discovery

An in-depth exploration of the theoretical and experimental landscape of dihydroxynaphthalene derivatives, offering insights for researchers, scientists, and drug development professionals.

Dihydroxynaphthalenes (DHNs), a class of bicyclic aromatic compounds, are emerging as a significant scaffold in medicinal chemistry and materials science. Their inherent structural features, particularly the number and position of hydroxyl groups, bestow upon them a diverse range of biological activities, including potent antioxidant, antimicrobial, and anticancer properties.[1][2] Theoretical and computational studies have become indispensable in unraveling the structure-activity relationships of DHN derivatives, guiding the rational design of novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the theoretical underpinnings of DHN research, complemented by established experimental protocols and quantitative data to facilitate further exploration and application.

Theoretical Methodologies: Unveiling Molecular Properties

The electronic properties of dihydroxynaphthalene derivatives are a key determinant of their chemical reactivity and biological function.[3] Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties.[5][6][7][8] Key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are calculated to predict molecular stability, reactivity, and charge transport characteristics.[3][7] For instance, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity.[5]

Molecular docking simulations are another critical computational technique in the study of DHN derivatives, providing insights into their potential as drug candidates.[4][9] By modeling the interaction between a DHN derivative (the ligand) and a biological target (e.g., a protein receptor), molecular docking can predict the binding affinity and mode of interaction, thereby guiding the selection of promising compounds for further experimental validation.[4]

Computational Workflow for Dihydroxynaphthalene Derivatives

The following diagram illustrates a typical computational workflow for the theoretical study of dihydroxynaphthalene derivatives, from initial molecular design to the prediction of biological activity.

Caption: A typical computational workflow for the theoretical investigation of dihydroxynaphthalene derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on dihydroxynaphthalene derivatives, providing a comparative overview of their electronic and biological properties.

Table 1: Calculated Electronic Properties of Dihydroxynaphthalene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | [7] |

| Naphthalene | DFT/6-31G | -5.82 | -1.00 | 4.82 | [8] |

| 1,5-Dihydroxynaphthalene | Not Specified | < -5 | -1.567 to -1.066 | Not Specified | [3] |

| 2,6-Dihydroxynaphthalene | Not Specified | < -5 | -1.567 to -1.066 | Not Specified | [3] |

Table 2: Antioxidant Activity of Dihydroxynaphthalene Isomers

| Compound | Assay | Result | Reference |

| 1,8-Dihydroxynaphthalene | DPPH | High radical scavenging activity | [1] |

| 1,6-Dihydroxynaphthalene | DPPH | Moderate radical scavenging activity | [1] |

| 2,6-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity | [1] |

| 2,7-Dihydroxynaphthalene | DPPH | Lower radical scavenging activity | [1] |

Table 3: Anticancer Activity of Dihydroxynaphthalene Derivatives

| Compound | Cancer Cell Line(s) | GI₅₀ (nM) | IC₅₀ (nM) | Reference |

| Compound 4a | A549, MCF-7, Panc-1, HT-29 | 34 (mean) | 33 (MCF-7) | [10] |

| Compound 4b | A549, MCF-7, Panc-1, HT-29 | 34-54 | Not Specified | [10] |

| Compound 7d | A549, MCF-7, Panc-1, HT-29 | 34-54 | 97 (EGFR) | [10] |

| Erlotinib (Reference) | A549, MCF-7, Panc-1, HT-29 | 33 (mean) | 70 (EGFR) | [10] |

Experimental Protocols

Detailed experimental validation is crucial to confirm the predictions of theoretical studies. Below are summaries of key experimental protocols for the synthesis and biological evaluation of dihydroxynaphthalene derivatives.

Synthesis of Dihydroxynaphthalene Derivatives

A variety of synthetic routes to dihydroxynaphthalene derivatives have been reported.[11] A general procedure for the synthesis of quinolinone-bearing dihydroxy naphthalene derivatives via a click reaction is as follows[10]:

-

A mixture of 1,8-bis(prop-2-yn-1-yloxy)naphthalene or 1,5-bis(prop-2-yn-1-yloxy)-naphthalene (1.1 mmol) in 20 mL of DMF, CuSO₄·5H₂O (0.4 mmol), and sodium ascorbate (0.4 mmol) is stirred for 10 minutes at room temperature.[10]

-

A solution of the appropriate 4-azido compound (1.0 mmol) in 20 mL of DMF is added dropwise to the mixture.[10]

-

The reaction mixture is stirred at 50 °C for 24 hours.[10]

-

After 14 hours, another portion of sodium ascorbate (0.4 mmol) is added.[10]

-

The reaction is monitored by TLC. Upon completion, the mixture is diluted with ice, and the precipitate is filtered and washed with cold water to yield the final product.[10]

Biological Activity Evaluation

The antiproliferative activity of dihydroxynaphthalene derivatives against various cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29) can be evaluated to determine their potential as anticancer agents.[10] The results are often expressed as the GI₅₀, the concentration that inhibits 50% of cell growth.[10]

The inhibitory activity of compounds against specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR), can be assessed.[10] The IC₅₀ value, representing the concentration that inhibits 50% of the enzyme's activity, is determined.[10]

The ability of dihydroxynaphthalene derivatives to induce apoptosis (programmed cell death) is a key indicator of their anticancer potential. This can be investigated by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.[10] For example, compounds 4a, 4b, and 7d have been shown to significantly increase the level of active caspase-3 in human epithelial cancer cells.[10]

Signaling Pathways in Anticancer Activity

Certain dihydroxynaphthalene derivatives exert their anticancer effects by inducing apoptosis through the modulation of specific signaling pathways. The diagram below illustrates a simplified representation of the caspase-mediated apoptotic pathway that can be activated by these compounds.

Caption: A simplified signaling pathway for apoptosis induction by dihydroxynaphthalene derivatives.

Logical Relationships: From Structure to Activity

The biological activity of dihydroxynaphthalene derivatives is intrinsically linked to their molecular structure and resulting electronic properties. The following diagram illustrates this fundamental relationship.

Caption: The relationship between molecular structure, electronic properties, and biological activity of DHNs.

Conclusion and Future Directions

Theoretical studies, in synergy with experimental validation, have significantly advanced our understanding of dihydroxynaphthalene derivatives. The computational tools and experimental protocols outlined in this guide provide a robust framework for the continued exploration of this versatile class of compounds. Future research should focus on leveraging these methodologies to design and synthesize novel DHN derivatives with enhanced biological activity and selectivity for specific therapeutic targets. The integration of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence, will undoubtedly accelerate the discovery and development of next-generation drugs and functional materials based on the dihydroxynaphthalene scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is a naphthalene derivative with significant potential in both biomedical research and materials science. Its unique chemical structure, characterized by a dihydroxynaphthalene core with two vicinal nitrile groups, imparts a range of biological activities and interesting electronic properties. In the biomedical field, it has demonstrated notable anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. Its antioxidant properties are also of interest for therapeutic applications. In materials science, its electron-accepting nature makes it a candidate for use in organic electronics. This document provides detailed protocols for the synthesis, handling, and application of this compound in key experimental settings.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1018-79-7 |

| Molecular Formula | C₁₂H₆N₂O₂ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Powder, crystals, or chunks |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO and DMF. |

| Storage | Store at room temperature in a dry, dark place. |

Biological Applications and Data

This compound has shown promising anticancer activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as causing cell cycle arrest at the G2/M checkpoint.

Anticancer Activity: Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in several cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 10 - 50 |

| MDA-MB-231 | Breast Cancer | Data not available |

| PC-3 | Prostate Cancer | 5 - 25 |

| DU-145 | Prostate Cancer | 5 - 25 |

Mechanism of Action: Apoptosis Induction

This compound induces programmed cell death in cancer cells. This process is initiated through:

-

Intrinsic Pathway: Disruption of the mitochondrial membrane potential and release of cytochrome c.

-

Extrinsic Pathway: Activation of death receptors on the cell surface.

-

Cell Cycle Arrest: Halting of the cell cycle at the G2/M phase, preventing cell division.

Application Notes and Protocols for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in Materials Science

Disclaimer: The following application notes and protocols are based on established chemical principles and published methodologies for structurally related compounds. As of the current date, there is limited specific literature detailing the applications of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile in materials science. Therefore, the information provided herein is intended to be illustrative and serve as a starting point for research and development. Experimental conditions will likely require significant optimization.

High-Performance Thermosetting Polymers

Application Notes

This compound is a promising monomer for the synthesis of high-performance thermosetting polymers. Its rigid naphthalene core, coupled with the electron-withdrawing dinitrile groups and reactive hydroxyl functionalities, suggests the potential for creating polymers with a unique combination of properties. Similar to phthalonitrile-based resins, polymers derived from this monomer are expected to exhibit high thermal and oxidative stability.[1][2] The cross-linked network formed upon curing would contribute to a high glass transition temperature (Tg) and excellent mechanical properties, making these materials suitable for applications in aerospace composites, high-temperature adhesives, and electronic encapsulants.[1][3]

The presence of both nitrile and hydroxyl groups offers multiple pathways for polymerization. The nitrile groups can undergo cyclotrimerization to form a highly cross-linked triazine or phthalocyanine-like network, a reaction characteristic of phthalonitrile monomers.[2] Alternatively, the hydroxyl groups can be utilized for polymerization reactions such as etherification or esterification to create polyethers or polyesters with a naphthalene-dicarbonitrile unit in the backbone.

Potential Applications:

-

Aerospace Composites: As a matrix resin for carbon or glass fiber composites requiring high-temperature resistance.

-

High-Temperature Adhesives: For bonding metals and composites in demanding environments.

-

Electronic Encapsulants: To protect sensitive electronic components from heat and moisture.

-

Porous Organic Polymers (POPs): The rigid and potentially contorted structure resulting from polymerization could lead to microporous materials for gas storage and catalysis.[1]

Experimental Protocols

Protocol 1.1: Synthesis of a Cross-linked Poly(naphthalene-triazine) Thermoset via Nitrile Cyclotrimerization

This protocol is designed to produce a solid, cross-linked material through the thermal curing of the nitrile groups.

Materials:

-

This compound (Monomer)

-

Curing agent (e.g., aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS), or a Lewis acid)[1]

-

Mold for sample preparation

-

High-temperature oven or furnace with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Mixing: Thoroughly mix the this compound monomer with a catalytic amount of the chosen curing agent (e.g., 1-5 wt%).

-

Molding: Place the mixture into a preheated mold.

-

Curing: Transfer the mold to a high-temperature oven or furnace under an inert atmosphere. The curing cycle should be optimized, but a general procedure is as follows:

-

Heat to a temperature above the melting point of the monomer (e.g., 250 °C) and hold for 1-2 hours to ensure complete melting and wetting.

-

Gradually ramp the temperature up to a final curing temperature (e.g., 300-375 °C) and hold for 4-8 hours.

-

Post-cure at a higher temperature (e.g., 375-400 °C) for 2-4 hours to complete the cross-linking reaction.

-

-

Cooling and Demolding: After the curing cycle is complete, allow the sample to cool slowly to room temperature before demolding.[1] The resulting solid polymer can then be characterized.

Protocol 1.2: Synthesis of a Linear Polyether

This protocol utilizes the hydroxyl groups to form a linear polymer.

Materials:

-

This compound

-

An activated dihalide (e.g., 4,4'-difluorobenzophenone)

-

A base (e.g., potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO))

-

Toluene (for azeotropic removal of water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add equimolar amounts of this compound and the dihalide monomer, along with an excess of potassium carbonate (e.g., 2.2 equivalents).

-

Solvent Addition: Add DMAc and toluene to the flask.

-

Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically.

-

Polymerization: After removing the toluene, raise the temperature to 160-170 °C and maintain for 8-16 hours under a nitrogen atmosphere.

-

Precipitation and Purification: Cool the reaction mixture, filter to remove salts, and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

-

Drying: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum at an elevated temperature (e.g., 80-100 °C).

Data Presentation

Table 1: Projected Properties of a Thermoset Polymer Derived from this compound (These values are illustrative and based on data for similar high-performance polymer systems like phthalonitriles)

| Property | Projected Value |

| Glass Transition Temp. (Tg) | > 400 °C |

| 5% Weight Loss Temp. (TGA) | > 500 °C (in N₂) |

| Char Yield at 800 °C (TGA) | > 70% (in N₂) |

| Flexural Strength | 100 - 150 MPa |

| Flexural Modulus | 3 - 5 GPa |

| Dielectric Constant (1 MHz) | 3.0 - 4.0 |

Visualization

Caption: Workflow for the synthesis of a cross-linked thermoset.

Organic Thin-Film Transistors (OTFTs)

Application Notes

Naphthalene-based organic semiconductors are a significant class of materials in organic electronics due to their good charge transport properties and chemical stability.[4] The dicarbonitrile substitution on the naphthalene core in this compound suggests it could be an n-type semiconductor, as the nitrile groups are strongly electron-withdrawing. The hydroxyl groups could influence the material's solubility, molecular packing in the solid state, and electronic energy levels.[4] While the hydroxyl groups might lead to strong intermolecular hydrogen bonding, potentially affecting solubility and film morphology, they also offer sites for further chemical modification, for example, by alkylation to improve solution processability.

Potential Applications:

-

Active Layer in n-type OTFTs: For use in logic circuits, displays, and sensors.

-

Solution-Processable Electronics: If solubility can be achieved (either directly or through derivatization), it could enable low-cost, large-area fabrication techniques like spin-coating or printing.

Experimental Protocol

Protocol 2.1: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol describes a general procedure for fabricating an OTFT using this compound as the active semiconductor layer.

Materials:

-

Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

This compound

-

A suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or a high-boiling point solvent)

-

Hexamethyldisilazane (HMDS) for surface treatment

-

Source and drain contact material (e.g., Gold (Au) or Calcium (Ca)/Aluminum (Al))

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS to passivate surface hydroxyl groups and improve the semiconductor-dielectric interface. This can be done by placing the substrates in a vacuum oven with a vial of HMDS and heating at 120 °C for 2 hours.[4]

-

Organic Semiconductor Film Deposition:

-

Prepare a solution of this compound in a suitable solvent (e.g., 5-10 mg/mL). Gentle heating may be required for dissolution.

-

Deposit the organic semiconductor film onto the treated substrate using spin-coating. A typical two-step process could be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.[4] These parameters must be optimized.

-

Alternatively, thermal evaporation under high vacuum can be used if the compound sublimes without decomposition.

-

-

Annealing: Anneal the semiconductor film at a suitable temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology.

-

Source-Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask onto the organic semiconductor layer.

Data Presentation

Table 2: Hypothetical Performance Metrics for an OTFT based on this compound (These values are illustrative and represent potential targets for an n-type organic semiconductor)

| Parameter | Projected Value |

| Carrier Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |

| On/Off Current Ratio | > 10⁵ |

| Threshold Voltage (Vth) | 5 - 20 V |

| Subthreshold Swing (SS) | < 1 V/decade |

Visualization

Caption: General workflow for OTFT device fabrication.

Fluorescent Materials and Chemosensors

Application Notes

The naphthalene core is a well-known fluorophore.[1] The presence of electron-donating hydroxyl groups and electron-withdrawing nitrile groups on the naphthalene ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often sensitive to the local environment. This makes this compound a candidate for the development of fluorescent probes and chemosensors.[1] The hydroxyl groups can act as binding sites for specific analytes (e.g., metal ions), and this binding event could modulate the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" sensory response.

Potential Applications:

-

Fluorescent Chemosensors: For the detection of metal ions, anions, or small molecules.

-

Fluorescent Dyes: For use in cellular imaging and material labeling, leveraging the intrinsic fluorescence of the naphthalene core.[5]

-

Aggregation-Induced Emission (AIE) Materials: Polymerization or aggregation of the monomer could potentially lead to materials exhibiting AIE characteristics.[1]

Experimental Protocol

Protocol 3.1: Evaluation of Chemosensory Properties for Metal Ion Detection

This protocol outlines a general method to screen the fluorescent response of the compound to various metal ions.

Materials:

-

This compound

-

A suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with water)

-

A selection of metal salt solutions (e.g., chlorides or perchlorates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Ni²⁺, Cu²⁺, Zn²⁺, etc.)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Prepare stock solutions of the various metal salts (e.g., 10 mM).

-

Spectroscopic Measurements:

-

In a cuvette, place a dilute solution of the compound (e.g., 10 µM).

-

Record the initial UV-Vis absorption and fluorescence emission spectra.

-

-

Titration:

-

Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

-

After each addition, record the UV-Vis and fluorescence spectra.

-

-

Selectivity Test: Repeat the measurement by adding a significant excess of other potentially interfering metal ions to the solution of the compound and the target analyte to check for selectivity.

-

Data Analysis: Plot the change in absorbance or fluorescence intensity versus the concentration of the added metal ion to determine the binding stoichiometry and association constant.

Data Presentation

Table 3: Hypothetical Fluorescence Response to Different Metal Ions (Illustrative data showing a selective response to Al³⁺)

| Metal Ion (10 equiv.) | Fluorescence Intensity Change | Wavelength Shift (nm) |

| None | - | - |

| Na⁺ | < 5% | < 2 nm |

| K⁺ | < 5% | < 2 nm |

| Mg²⁺ | ~10% increase | ~5 nm blue shift |

| Ca²⁺ | ~8% increase | ~4 nm blue shift |

| Al³⁺ | > 500% increase (Turn-on) | ~30 nm red shift |

| Fe³⁺ | > 90% quenching (Turn-off) | - |

| Cu²⁺ | > 95% quenching (Turn-off) | - |

Visualization

Caption: Logical pathway for a fluorescent chemosensor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of High-performance Materials at SPECIFIC POLYMERS [specificpolymers.com]

- 4. benchchem.com [benchchem.com]

- 5. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Naphthalene-Based Fluorescent Probes for Metal Ion Detection

A Representative Study Using a Schiff Base Derivative of 2-Hydroxy-1-naphthaldehyde for the Detection of Al³⁺

Note on 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Extensive literature searches did not yield specific studies on the application of this compound as a fluorescent probe for metal ion detection. Therefore, to fulfill the request for detailed application notes and protocols, we present a comprehensive guide based on a closely related and well-characterized naphthalene derivative, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde. This compound serves as an excellent representative example of a "turn-on" fluorescent probe for the selective detection of aluminum ions (Al³⁺).

Introduction